Avanafil-13C-d3 is a stable isotope-labeled analog of avanafil, a phosphodiesterase type 5 inhibitor primarily used for the treatment of erectile dysfunction. The compound is characterized by the incorporation of deuterium atoms into its molecular structure, which enhances its analytical detectability and allows for detailed pharmacokinetic studies. This compound is significant in research settings for understanding drug metabolism and pharmacodynamics.
Avanafil was first approved by the U.S. Food and Drug Administration in 2012 and is marketed under various brand names. The isotope-labeled variant, Avanafil-13C-d3, is synthesized for research purposes, particularly in studying metabolic pathways and drug interactions.
Avanafil-13C-d3 falls under the category of pharmacological agents known as phosphodiesterase type 5 inhibitors. These compounds are utilized in treating erectile dysfunction by enhancing blood flow to the penis through the inhibition of cyclic guanosine monophosphate degradation.
The synthesis of Avanafil-13C-d3 typically involves several key steps:
The synthesis process may include various reaction conditions such as temperature control (typically 60-70 °C) and the use of catalysts or bases to facilitate reactions. For example, triethylamine or pyridine may be used as bases during condensation reactions to improve yields and reaction rates.
The molecular formula for avanafil is C23H26ClN5O3S, while Avanafil-13C-d3 would have a similar structure with deuterium incorporated at specific carbon positions. The presence of deuterium alters the mass but not the chemical properties significantly.
The molecular weight of avanafil is approximately 442.99 g/mol, while that of Avanafil-13C-d3 would be slightly higher due to the additional mass from deuterium.
Avanafil undergoes various chemical reactions during its synthesis, including:
The reaction conditions such as pH adjustments and temperature control are crucial for optimizing yields and purity of the final product. For instance, acid-base neutralizations are often performed to isolate intermediates effectively.
Avanafil acts by selectively inhibiting phosphodiesterase type 5, which leads to increased levels of cyclic guanosine monophosphate within smooth muscle cells in the corpus cavernosum. This results in enhanced vasodilation and increased blood flow to the penis upon sexual stimulation.
Pharmacologically, avanafil exhibits a high selectivity for phosphodiesterase type 5 over other isoforms, with a 50% inhibitory concentration ranging from 0.0043 to 0.0052 μM, making it one of the most potent agents in its class.
Avanafil-13C-d3 is primarily utilized in pharmacokinetic studies to track the metabolism and excretion pathways of avanafil in biological systems. It aids researchers in understanding how modifications in chemical structure affect pharmacological activity and safety profiles. Additionally, it can be used in drug interaction studies, providing insights into potential effects when combined with other medications.
CAS No.: 37913-77-2
CAS No.: 122547-72-2
CAS No.:
CAS No.: 26639-00-9
CAS No.: 4377-76-8
CAS No.: 1364933-82-3